Rhaponticin 2''-O-gallate
Overview
Description
Rhaponticin 2’‘-O-gallate is a derivative of rhaponticin, a stilbene compound primarily found in various species of rhubarb (Rheum L.) . Rhaponticin itself is known for its antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory properties . The gallate derivative, Rhaponticin 2’'-O-gallate, is formed by the esterification of rhaponticin with gallic acid, enhancing its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhaponticin 2’'-O-gallate typically involves the esterification of rhaponticin with gallic acid. This reaction can be catalyzed by various agents, including acidic or enzymatic catalysts. The reaction conditions often include:
Solvent: Common solvents used are methanol or ethanol.
Catalyst: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Temperature: The reaction is usually carried out at elevated temperatures, around 50-70°C.
Industrial Production Methods: Industrial production of Rhaponticin 2’'-O-gallate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Rhaponticin 2’'-O-gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rhaponticin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Rhaponticin 2’'-O-gallate .
Scientific Research Applications
Rhaponticin 2’'-O-gallate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stilbene derivatives and their reactions.
Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: Research has shown its potential in anticancer and antithrombotic therapies.
Mechanism of Action
The mechanism of action of Rhaponticin 2’'-O-gallate involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Estrogenic Activity: It binds to estrogen receptors, modulating the expression of estrogen-responsive genes.
Comparison with Similar Compounds
Rhaponticin: The parent compound, known for its similar biological activities.
Rhapontigenin: The aglycone form of rhaponticin, which is also biologically active.
Resveratrol: Another stilbene compound with antioxidant and anti-inflammatory properties.
Uniqueness: Rhaponticin 2’'-O-gallate is unique due to the presence of the gallate group, which enhances its biological activities compared to its parent compound, rhaponticin. This modification provides it with superior antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)31)2-3-14-6-16(30)11-17(7-14)39-28-26(25(36)24(35)22(12-29)40-28)41-27(37)15-9-19(32)23(34)20(33)10-15/h2-11,22,24-26,28-36H,12H2,1H3/b3-2+/t22-,24-,25+,26-,28-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYLGJAFYCFGS-XJVIDBJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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